Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether
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Overview
Description
Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether is a useful research compound. Its molecular formula is C18H13F3N2OS and its molecular weight is 362.37. The purity is usually 95%.
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Scientific Research Applications
Discovery of Novel COX-2 Inhibitors
Research has revealed a novel series of molecules, including 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine, that act as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These compounds differ in their arrangement of substituents compared to traditional diarylheterocycle-based molecules. They exhibit a favorable pharmacokinetic profile, high brain penetration, and demonstrated efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).
Synthesis of Polyamide-Imides with Advanced Properties
A series of novel organic-soluble polyamide-imides (PAIs) have been synthesized using a CF3-containing diamine, exhibiting remarkable solubility, thermal stability, and optical properties. These PAIs display excellent solubility in various solvents, high glass transition temperatures, and significant thermal stability with char yields over 50% at 700°C in a nitrogen atmosphere. Moreover, they possess low refractive indexes and birefringence due to their structural components, which disrupt chain packing and increase free volume (Shockravi et al., 2009).
Crystal Structure Analysis
The compound Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate has been synthesized and its crystal structure determined via X-ray diffraction analysis. The analysis revealed disorder within a methoxycarbonyl group and similarities between two independent molecules in the asymmetric unit, with the two equivalent fragments containing the triazene moieties in a cis orientation (Moser et al., 2005).
Investigation of Optical and Dielectric Properties
Studies on the impact of the trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides have been conducted. These studies compare organosoluble and light-colored polyimides synthesized from different monomers, showing that both CF3 group and ether group effectively reduce the color of the polyimides, but the ether group contributes to better thermal stability. The optical and dielectric properties of these materials are influenced by the specific substituents and the structure of the polymer chain (Jang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methoxy-4-phenylsulfanyl-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIVKJSVFNPEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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